molecular formula C5H8N4 B1593575 6-Methylpyrimidine-4,5-diamine CAS No. 22715-28-2

6-Methylpyrimidine-4,5-diamine

Cat. No. B1593575
CAS RN: 22715-28-2
M. Wt: 124.14 g/mol
InChI Key: IDMLXPYSMIAAML-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4,5-diamine is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

6-Methylpyrimidine-4,5-diamine contains a total of 17 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amine(s) (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylpyrimidine-4,5-diamine include a molecular weight of 124.14400, a density of 1.283g/cm3, a boiling point of 318ºC at 760 mmHg, a melting point of 215-220ºC, and a flash point of 172ºC .

Scientific Research Applications

Complexation in Metal(II) Chloride Systems

6-Methylpyrimidine-4,5-diamine derivatives have been studied for their ability to form complexes in systems involving metal(II) chlorides such as Ni(II) and Co(III). These complexes, particularly with ligands of the pyrimidinethione series, have been synthesized and investigated using various techniques like NMR, UV-Vis spectroscopy, IR spectroscopy, and mass spectrometry. The studies aim to understand the reaction mechanisms and molecular structures of these complexes (Beloglazkina et al., 2005).

Antiviral Activity

Research on 6-Methylpyrimidine-4,5-diamine derivatives has demonstrated their potential in inhibiting retrovirus replication in cell culture. These compounds have shown significant inhibitory activity against viruses like human immunodeficiency virus and Moloney murine sarcoma virus. This research is crucial for developing new antiviral therapies (Hocková et al., 2003).

Synthesis of Heterocyclic Systems

6-Methylpyrimidine-4,5-diamine derivatives have been used in synthesizing novel heterocyclic systems like benzo[4,5]imidazo[1,2-a]pyrimidine and benzo[4,5]imidazo[2,1-b]quinazoline derivatives. These compounds are synthesized by reacting benzene-1,2-diamine with substituted pyrimidinones under specific conditions, offering a new approach to creating these heterocycles (Harutyunyan, 2016).

Antifolate Activity in Cellular Systems

The study of new diaminopyrimidines, including 6-methylpyrimidine-4,5-diamine derivatives, has been conducted to understand their antifolate activity. These compounds have shown potential as antifolates, inhibiting the growth of mammalian cells in culture and affecting enzymes like dihydrofolate reductase. This research is significant for understanding the structural requirements for enzyme inhibition and developing new antifolate drugs (Kavai et al., 1975).

Synthesis of Important Intermediates

6-Methylpyrimidine-4,5-diamine derivatives are key intermediates in synthesizing compounds like 4,6-dichloro-2-methylpyrimidine, used in making anticancer drugs. Studies have been conducted to optimize the synthesis conditions for these intermediates, which are crucial for pharmaceutical and industrial applications (Guo Lei-ming, 2012).

Oxidative Transformations in Alkaline Solutions

Spectral-luminescent studies of 6-methylpyrimidine-4,5-diamine derivatives have been conducted to understand their oxidative transformations in aqueous alkaline solutions. This research provides insights into the reaction mechanisms and potential applications of these compounds in various chemical processes (Petrova et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-6-methylpyrimidine-4,5-diamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment as required .

properties

IUPAC Name

6-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-4(6)5(7)9-2-8-3/h2H,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMLXPYSMIAAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298256
Record name 6-Methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyrimidine-4,5-diamine

CAS RN

22715-28-2
Record name 6-Methyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22715-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 122008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022715282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4, 6-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122008
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mozafari, A Shiri, M Bakavoli… - Journal of Chemical …, 2016 - journals.sagepub.com
Several 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives of a novel ring system have been synthesised. The initial substitution of the 4-Cl function of 2,4-dichloro-6-…
Number of citations: 5 journals.sagepub.com
K Clinch, DK Watt, RA Dixon, SM Baars… - Journal of medicinal …, 2013 - ACS Publications
Cyclic pyranopterin monophosphate (1), isolated from bacterial culture, has previously been shown to be effective in restoring normal function of molybdenum enzymes in molybdenum …
Number of citations: 30 pubs.acs.org

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